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Compound of Interest

Compound Name: 1,4-Piperazinediethanol

Cat. No.: B089762

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1,4-
Piperazinediethanol (CAS No. 122-96-3), a symmetrical diamine with applications in the
synthesis of pharmaceuticals and polymers.[1][2][3] The following sections detail its mass
spectrometry, infrared spectroscopy, and nuclear magnetic resonance data, offering a
foundational dataset for its identification and characterization.

Molecular Structure and Properties

e IUPAC Name: 2-[4-(2-hydroxyethyl)piperazin-1-yllethanol[4]

e Molecular Formula: CsH1sN202[1][4]

e Molecular Weight: 174.24 g/mol [4]

e Synonyms: 1,4-Bis(2-hydroxyethyl)piperazine, N,N'-Bis(2-hydroxyethyl)piperazine[5]

Mass Spectrometry Data

Mass spectrometry of 1,4-Piperazinediethanol typically employs electron ionization (EI) for
fragmentation analysis. The resulting mass spectrum is characterized by several key fragments
that are indicative of the molecule's structure.

Table 1: Key Mass Spectrometry Fragmentation Data

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b089762?utm_src=pdf-interest
https://www.benchchem.com/product/b089762?utm_src=pdf-body
https://www.benchchem.com/product/b089762?utm_src=pdf-body
https://cymitquimica.com/cas/122-96-3/
https://www.guidechem.com/encyclopedia/1-4-bis-2-hydroxyethyl-piperaz-dic66597.html
https://www.spectrumchemical.com/cas/122-96-3
https://pubchem.ncbi.nlm.nih.gov/compound/1_4-Piperazinediethanol
https://cymitquimica.com/cas/122-96-3/
https://pubchem.ncbi.nlm.nih.gov/compound/1_4-Piperazinediethanol
https://pubchem.ncbi.nlm.nih.gov/compound/1_4-Piperazinediethanol
https://webbook.nist.gov/cgi/inchi?ID=C122963&Units=SI
https://www.benchchem.com/product/b089762?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b089762?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

m/z (Mass-to-Charge Ratio)

Interpretation

174 Molecular lon [M]*

143 Loss of a CH20H group

20 Fragment corresponding to the piperazine ring
with one ethyl group

56 Fragment corresponding to the piperazine ring

42 Fragment corresponding to a C2H4N moiety

Note: The relative intensities of these peaks can vary depending on the specific instrumentation

and experimental conditions.

Infrared (IR) Spectroscopy Data

The infrared spectrum of 1,4-Piperazinediethanol reveals characteristic absorption bands

corresponding to its functional groups. The presence of hydroxyl and amine groups, along with

the alkyl framework, gives rise to a distinct spectral fingerprint.

Table 2: Characteristic Infrared Absorption Bands

Wavenumber (cm~1) Vibrational Mode Functional Group
3400 - 3200 O-H stretching (broad) Hydroxyl (-OH)
2940 - 2800 C-H stretching Alkyl (C-H)

1460 - 1440 C-H bending Alkyl (CH2)

1100 - 1000 C-N stretching Amine (C-N)

1050 - 1000 C-0O stretching Alcohol (C-0)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Data

© 2025 BenchChem. All rights reserved.

2/8 Tech Support


https://www.benchchem.com/product/b089762?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b089762?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

NMR spectroscopy provides detailed information about the chemical environment of the
hydrogen and carbon atoms within the 1,4-Piperazinediethanol molecule.

'H NMR Spectroscopy

The proton NMR spectrum is relatively simple due to the molecule's symmetry.

Table 3: *H NMR Chemical Shift Data

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
Methylene group
] adjacent to the
~3.73 Triplet 4H

hydroxy! group (-CH2-
OH)

Methylene group
~2.59 Triplet 4H adjacent to the
nitrogen (-N-CH2-)

Piperazine ring
~2.58 Singlet 8H protons (-CH2-N-
CHz2-)

Note: Chemical shifts are typically referenced to a standard and can vary based on the solvent
used. The data presented is based on spectra recorded in D20.[6]

3C NMR Spectroscopy

The carbon NMR spectrum further confirms the symmetrical nature of the molecule.

Table 4: 3C NMR Chemical Shift Data
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Chemical Shift (8) ppm Assignment
60 Methylene carbon adjacent to the hydroxyl
group (-CH2-OH)
£g Methylene carbon adjacent to the nitrogen (-N-
CHz-)
~54 Piperazine ring carbons (-CH2z-N-CHz2-)

Note: As with *H NMR, chemical shifts are solvent-dependent.

Experimental Protocols

The data presented in this guide are typically acquired using standard analytical techniques.
While specific instrument parameters may vary, the following provides a general overview of
the methodologies.

Mass Spectrometry (MS)

e Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron lonization (EI).

o Sample Preparation: The sample is dissolved in a volatile organic solvent, such as methanol
or dichloromethane, and injected into the GC system.

o Gas Chromatography: A capillary column (e.g., DB-5ms) is used to separate the analyte from
the solvent and any impurities. The oven temperature is programmed to ramp from a low
initial temperature to a final temperature to ensure proper elution.

o Mass Spectrometry: The eluted compound enters the mass spectrometer where it is ionized
by a 70 eV electron beam. The resulting fragments are separated by a mass analyzer (e.g.,
a quadrupole) and detected.

Infrared (IR) Spectroscopy

o Technique: Fourier Transform Infrared (FTIR) Spectroscopy. Can be performed using
Attenuated Total Reflectance (ATR) or KBr pellet methods.[4]
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* ATR-IR: A small amount of the solid or liquid sample is placed directly onto the ATR crystal
(e.g., diamond or germanium). The IR beam is passed through the crystal in such a way that
it interacts with the sample at the surface.

o KBr Pellet: A small amount of the solid sample is finely ground with potassium bromide (KBr)
powder and pressed into a thin, transparent pellet. The pellet is then placed in the IR beam
path.

o Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm~1. A
background spectrum is collected and subtracted from the sample spectrum to remove
contributions from atmospheric water and carbon dioxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Technique: *H and 3C NMR spectroscopy.

o Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., D20, CDCls, or
DMSO-de) to a concentration of approximately 5-10 mg/mL. A small amount of a reference
standard, such as tetramethylsilane (TMS), may be added.

o Data Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 300 MHz or
higher). For tH NMR, a sufficient number of scans are acquired to obtain a good signal-to-
noise ratio. For 13C NMR, a larger number of scans is typically required due to the lower
natural abundance of the 13C isotope. Various NMR experiments (e.g., DEPT) can be
performed to aid in the assignment of carbon signals.

Workflow for Spectroscopic Analysis

The logical flow for the comprehensive spectroscopic characterization of 1,4-
Piperazinediethanol is illustrated in the diagram below.
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Spectroscopic Analysis Workflow for 1,4-Piperazinediethanol
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Caption: Workflow for the spectroscopic analysis of 1,4-Piperazinediethanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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